![molecular formula C23H20FN5O2 B6585210 4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide CAS No. 1251551-41-3](/img/structure/B6585210.png)

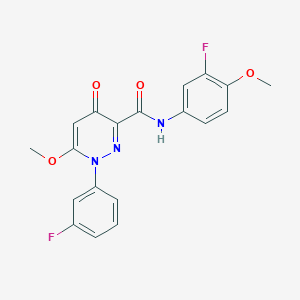

4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide, or 4-CN-FPP, is a small molecule that has recently been gaining attention in the scientific community for its potential applications in various scientific fields. 4-CN-FPP is a synthetic compound that can be used as a reagent in organic synthesis, as a building block for drug development, and as a research tool in biochemistry and physiology.

Applications De Recherche Scientifique

Thermodynamic Properties and Polymorphism

The compound has been studied for its polymorphism and thermodynamic properties . Techniques such as adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) have been used to elucidate these properties .

Synthesis of Nitriles

The compound is involved in the synthesis of nitriles . Chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yield 4-cyano pyrazole, whereas in basic medium, they yield 5-amino pyrazoles as the major product .

Antitumor Activity

Some derivatives of the compound have shown promising antitumor activity . Better antitumor activity has been linked to derivatives with either 4-bromophenyl or 3,4-dimethoxyphenyl moieties .

Cytotoxic Properties

The compound has been studied for its cytotoxic properties . Structure-activity relationship analysis indicates that new compounds show better anticancer activity when a hydrogen atom in position 1 of the pyrazole ring is substituted with a phenyl group .

Gas Generating Composition

The compound has potential applications in gas generating compositions . For example, 4,5-bis (4,5-diamine-1,2,4-triazole-3-yl)-2 H -1,2,3-triazole was designed and a series of energetic salts were synthesized .

Propriétés

IUPAC Name |

4-cyano-N-[1-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O2/c24-18-7-5-16(6-8-18)21-20(14-26-28-21)23(31)29-11-9-19(10-12-29)27-22(30)17-3-1-15(13-25)2-4-17/h1-8,14,19H,9-12H2,(H,26,28)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTIZGZULIPDNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-[1-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6585137.png)

![N-(2-ethoxyphenyl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6585139.png)

![2-chloro-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B6585147.png)

![2-(3-methoxyphenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide](/img/structure/B6585155.png)

![2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide](/img/structure/B6585156.png)

![N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B6585161.png)

![N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-3-fluorobenzamide](/img/structure/B6585175.png)

![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B6585177.png)

![4-chloro-N-{1-[1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585200.png)

![3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585202.png)

![2-[5-(3-chlorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6585215.png)

![N-(3,4-dimethoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B6585223.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B6585227.png)